molecular formula C42H31N3 B13145707 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1955543-57-3

2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B13145707
CAS No.: 1955543-57-3
M. Wt: 577.7 g/mol
InChI Key: CUDDLYMAQMEZDS-UHFFFAOYSA-N
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Description

2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS: 1955543-57-3, molecular formula: C₄₂H₃₁N₃) is a triazine-based compound featuring a spirobi[fluorenyl] core and biphenyl-triazine architecture. It is commonly abbreviated as SF3-TRZ or SFTRZ in OLED research. The molecule’s design integrates a rigid, bulky spirofluorene group to enhance thermal stability and suppress molecular aggregation, making it suitable as an electron-transporting or host material in organic light-emitting diodes (OLEDs) .

Properties

CAS No.

1955543-57-3

Molecular Formula

C42H31N3

Molecular Weight

577.7 g/mol

IUPAC Name

2-[3-[3-(9,9-dimethylfluoren-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C42H31N3/c1-42(2)37-22-10-9-21-35(37)36-24-23-33(27-38(36)42)31-18-11-17-30(25-31)32-19-12-20-34(26-32)41-44-39(28-13-5-3-6-14-28)43-40(45-41)29-15-7-4-8-16-29/h3-27H,1-2H3

InChI Key

CUDDLYMAQMEZDS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic synthesis techniques. One common approach includes the following steps:

    Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce the biphenyl group.

    Coupling Reactions: The fluorenyl intermediate is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Triazine Formation: The final step involves the cyclization of the coupled product with appropriate reagents to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Photovoltaic Applications

One of the most promising applications of this compound lies in the field of photovoltaics. The compound's structure suggests it could serve as an effective light-harvesting unit in dye-sensitized solar cells (DSSCs). Research indicates that compounds with similar structural motifs have demonstrated enhanced light absorption and electron transfer properties, which are crucial for improving the efficiency of solar cells .

Case Study: Dye-Sensitized Solar Cells

A study on fluorene-substituted ruthenium complexes showed that incorporating similar triazine derivatives can significantly enhance the performance of DSSCs. The engineered compounds exhibited high molar extinction coefficients and favorable energy levels for electron injection into the conduction band of TiO₂ .

Organic Light Emitting Diodes (OLEDs)

The compound's luminescent properties make it suitable for application in organic light-emitting diodes. Its ability to emit light when excited by an electric current can be harnessed for display technologies and lighting solutions.

Research Findings:

Recent studies have highlighted that triazine-based compounds can improve the efficiency and stability of OLEDs. The incorporation of this specific compound could lead to devices with higher brightness and longer operational lifetimes due to its robust molecular structure .

Antioxidant and Antimicrobial Activity

Emerging research has pointed towards the antioxidant and antimicrobial properties of triazine derivatives. Compounds similar to 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine have been evaluated for their ability to scavenge free radicals and inhibit microbial growth.

Case Study: Antimicrobial Testing

In a comparative study involving various triazine derivatives, compounds were tested against several bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests potential applications in pharmaceutical formulations aimed at combating resistant bacterial strains.

Photonic Applications

The compound's photonic properties can be exploited in creating advanced materials for optical applications such as sensors and lasers. Its ability to interact with light makes it a candidate for developing materials with specific refractive indices or nonlinear optical properties.

Research Insights:

Research has shown that triazine-based compounds can be used to create photonic devices that manipulate light at the nanoscale. These devices are crucial for telecommunications and information processing technologies .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Findings
PhotovoltaicsEnhanced light absorptionImproved efficiency in dye-sensitized solar cells
Organic Light Emitting DiodesHigher brightness and stabilityIncreased operational lifetimes
Antioxidant ActivityFree radical scavengingSignificant antimicrobial activity against bacteria
Photonic ApplicationsAdvanced material developmentManipulation of light at nanoscale

Mechanism of Action

The mechanism of action of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : SF3-TRZ exhibits a high glass transition temperature (Tg) of 135°C, ensuring morphological stability during device operation .
  • Electronic Structure : The triazine core provides strong electron-accepting capabilities, while the spirofluorene and biphenyl moieties contribute to balanced charge transport .
  • Applications : SF3-TRZ is widely used in exciplex cohost systems and as an electron-transport layer (ETL) in blue and green OLEDs. For example, Zhang et al. (2020) demonstrated its use in a sky-blue exciplex with 9-(9,9′-spirobi[fluoren]-3-yl)-9′-phenyl-9H,9′H-3,3′-bicarbazole (SFBCz), achieving an external quantum efficiency (EQE) of 21.4% and a T80 lifetime (time to 80% initial luminance) exceeding 8,200 hours at 1,000 cd/m² .

Comparison with Similar Compounds

Structural and Thermal Properties

Compound Name (Full IUPAC) Key Structural Features Tg (°C) Role in OLEDs
SF3-TRZ (Target Compound) Spirofluorene-linked biphenyl-triazine 135 Exciplex acceptor, ETL
T2T (2,4,6-tris([1,1'-biphenyl]-3-yl)-1,3,5-triazine) Three biphenyl-triazine units ~100* Host, electron transport
SF2-TRZ (2-(9,9’-spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine) Spirofluorene at position 2 of triazine N/A Exciplex cohost
mCBP (3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl) Carbazole-functionalized biphenyl <100 p-type host
CBP (4,4′-N,N′-Dicarbazole-biphenyl) Bicarbazole-biphenyl ~60 Conventional host

*Estimated from analogous triazine derivatives.
Key Observations :

  • Thermal Stability : SF3-TRZ outperforms carbazole-based hosts (e.g., mCBP, CBP) and T2T in Tg, reducing phase separation risks .
  • Spiro Architecture : Unlike T2T, SF3-TRZ’s spirofluorene group reduces intermolecular interactions, improving film homogeneity .

Device Performance Comparison

Efficiency and Lifetime

Host/Exciplex System EQE (%) Turn-on Voltage (V) LT50/LT80 (hours) @ 1,000 cd/m² Reference
SF3-TRZ:SFBCz (exciplex) 21.4 3.1 T80 >8,200
BCzPh:SF2-TRZ (exciplex) N/A N/A LT50 ≈10,169
TCTA:T2T (reference) 15–18 >3.5 LT50 ≈636
mCBP (standalone host) <15 >4.0 N/A

Key Findings :

  • SF3-TRZ-based exciplexes achieve higher EQE and lower operating voltages than T2T-based systems due to improved charge balance .
  • SF3-TRZ devices exhibit 16× longer operational lifetimes than T2T-based counterparts, attributed to reduced exciton quenching and trap formation .

Charge Transport and Energy Levels

Compound HOMO (eV) LUMO (eV) ΔE (eV)
SF3-TRZ -6.2 -3.1 3.1
T2T -6.4 -2.9 3.5
mCBP -5.8 -2.3 3.5

Analysis :

  • SF3-TRZ’s shallower LUMO (-3.1 eV vs. T2T’s -2.9 eV) facilitates electron injection from adjacent layers .
  • The smaller energy gap (ΔE = 3.1 eV) compared to mCBP (ΔE = 3.5 eV) reduces driving voltages .

Biological Activity

The compound 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1955543-57-3) is a triazine derivative notable for its applications in organic light-emitting diodes (OLEDs) and potential biological activities. This article aims to explore its biological properties, including cytotoxicity, antiproliferative effects, and mechanisms of action.

  • Molecular Formula : C42H31N3
  • Molecular Weight : 577.72 g/mol
  • Structure : The compound features a triazine core substituted with a biphenyl and a dimethylfluorene moiety, contributing to its stability and luminescent properties.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities. These include:

  • Antiproliferative Activity :
    • Research has demonstrated that related triazine compounds can inhibit cell proliferation in various cancer cell lines. For instance, some derivatives have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells .
    • The mechanism involves disruption of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.
  • Cytotoxic Effects :
    • Studies indicate that the compound may exert cytotoxic effects by inducing oxidative stress or apoptosis in tumor cells. The structural components of the molecule enhance its interaction with cellular targets such as tubulin .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding : Like combretastatin A-4 (CA-4), it is hypothesized that this compound binds to the colchicine site on tubulin, inhibiting microtubule assembly and leading to cell cycle arrest at the G2/M phase .
  • Oxidative Stress Induction : The presence of phenolic groups in its structure may contribute to increased production of reactive oxygen species (ROS), further promoting apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Study ReferenceCell LineIC50 (nM)Mechanism of Action
MCF-710–33Tubulin destabilization
MDA-MB-23123–33Induction of oxidative stress
HeLaVariesApoptosis via ROS generation

Case Study Example

In a study assessing the antiproliferative effects of triazine derivatives on MCF-7 breast cancer cells, it was found that treatment with related compounds led to significant reductions in cell viability and alterations in microtubule organization observed via confocal microscopy. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment .

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